molecular formula C6H11BrO2 B109950 Isobutyl bromoacetate CAS No. 59956-48-8

Isobutyl bromoacetate

Cat. No.: B109950
CAS No.: 59956-48-8
M. Wt: 195.05 g/mol
InChI Key: UOUQDZFAJUNYQQ-UHFFFAOYSA-N
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Description

Isobutyl bromoacetate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is known for its role as an alkylating agent, which makes it valuable in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.

Mode of Action

Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .

Biochemical Pathways

For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl bromoacetate can be synthesized through the esterification of bromoacetic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of bromoacetic acid to a mixture of isobutanol and a catalytic amount of sulfuric acid. The reaction mixture is heated to maintain a steady reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Isobutyl bromoacetate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isobutyl bromoacetate is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile and the steric effects imparted by the isobutyl group. These properties make it particularly useful in the synthesis of sterically hindered molecules and in reactions where selective alkylation is required .

Biological Activity

Isobutyl bromoacetate is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₅H₉BrO₂
  • Molecular Weight : 181.03 g/mol
  • Boiling Point : 59–61 °C (10 mmHg)
  • Density : 1.399 g/cm³

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Neuroprotective Effects : Some research suggests that this compound can protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against several pathogenic bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL for strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis with an IC50 value of approximately 15 µM in MCF-7 cells after 24 hours of treatment. Mechanistic studies indicated that this effect was mediated by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Activity Type Effect IC50/MIC Values Reference
AntimicrobialInhibition of bacteriaMIC 32-64 µg/mL
AnticancerInduction of apoptosisIC50 ~15 µM (MCF-7)
Anti-inflammatoryReduction in cytokines-
NeuroprotectiveProtection from oxidative stress--

Properties

IUPAC Name

2-methylpropyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUQDZFAJUNYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334774
Record name Isobutyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59956-48-8
Record name Isobutyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl 2-bromoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

41 g (0.2 mol) of bromoacetyl bromide are dissolved in 400 ml of tetrahydrofuran, and a mixture of 36 ml of triethylamine and 15 g of sec-butanol, dissolved in 20 ml of tetrahydrofuran, is added at 20° C. The mixture is stirred at 20° C. for 8 hours and extracted using water/methylene chloride. After drying, rotary evaporation and distillation, 13.9 g (36% of theory) of 2-methyl-propyl bromoacetate are obtained.
Quantity
41 g
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reactant
Reaction Step One
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400 mL
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solvent
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36 mL
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reactant
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15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Over a period of 6-8 hours there was added dropwise 1 M of bromoacetyl bromide to a stirred solution of 1 M of isobutyl alcohol, 1 M of dimethylaniline and 200 ml of anhydrous ether. The solution was kept just below boiling by adjusting the rate of addition and by occasional cooling in an ice bath. After complete addition, the mixture was stirred overnight at room temperature. Water (100 ml) was added and the mixture stirred until all of the precipitate had dissolved. The layers were separated and the ether layer was washed with 100 ml portions of 10% sulfuric acid until neutralization of the washings resulted in a clear solution. The washed ether solution was dried over anhydrous sodium sulfate and after removal of the drying agent and solvent the residue was distilled in vacuo. The recovered product had a bp / 14 mm = 72° - 76° C, n25 = 1.4468.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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